molecular formula C18H21NO2 B11961188 4-butoxy-N-(3-methylphenyl)benzamide

4-butoxy-N-(3-methylphenyl)benzamide

Cat. No.: B11961188
M. Wt: 283.4 g/mol
InChI Key: YIGFJWOUCLDEQG-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring and a methylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 3-methylphenylamine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved selectivity. The use of microreactors also facilitates the optimization of reaction parameters, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

4-butoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butoxy group enhances its solubility and reactivity, making it a valuable compound for various applications. Its methylphenyl group also contributes to its unique biological activities and potential therapeutic uses .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-butoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO2/c1-3-4-12-21-17-10-8-15(9-11-17)18(20)19-16-7-5-6-14(2)13-16/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

YIGFJWOUCLDEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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